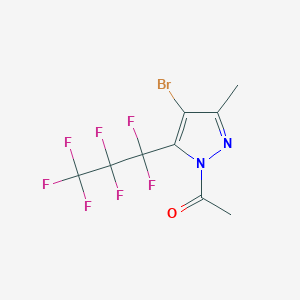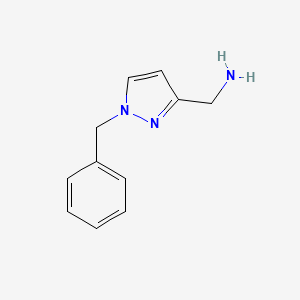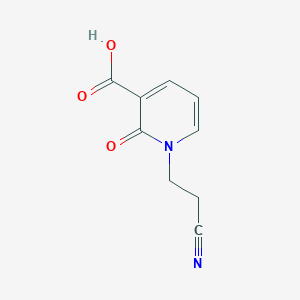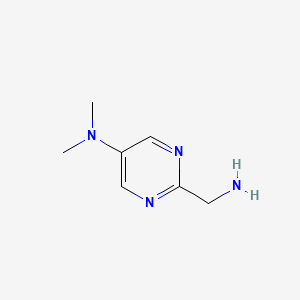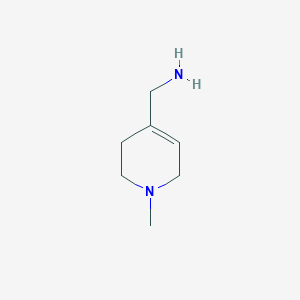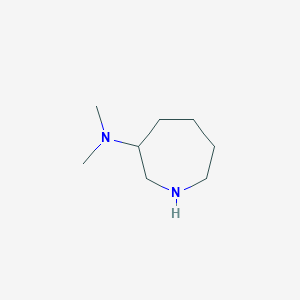
N,N-Dimethyl-3-azepanamine
Vue d'ensemble
Description
“N,N-Dimethyl-3-azepanamine” is a chemical compound with the CAS Number: 933733-52-9 . It has a molecular weight of 142.24 . The IUPAC name for this compound is N,N-dimethyl-3-azepanamine .
Molecular Structure Analysis
The molecular structure of “N,N-Dimethyl-3-azepanamine” is represented by the linear formula C8H18N2 . The InChI code for this compound is 1S/C8H18N2/c1-10(2)8-5-3-4-6-9-7-8/h8-9H,3-7H2,1-2H3 .Physical And Chemical Properties Analysis
“N,N-Dimethyl-3-azepanamine” is a liquid at room temperature . The compound is stored at room temperature .Applications De Recherche Scientifique
Neurokinin-1 Receptor Antagonism
N,N-Dimethyl-3-azepanamine derivatives have been investigated for their potential as neurokinin-1 (NK1) receptor antagonists, which are significant for their applications in treating emesis and depression. For instance, a water-soluble NK1 receptor antagonist, identified as a potent compound in pre-clinical tests for emesis and depression, demonstrates the chemical's broad utility in neurological disorders (Harrison et al., 2001).
Antidepressant Potential
Further research into N,N-Dimethyl-3-azepanamine analogs has shown potential for their use as antidepressants. A specific derivative, N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine, was identified for its equivalent potency to imipramine, a well-known antidepressant, in standard assays, but with reduced side effects, highlighting the promise of N,N-Dimethyl-3-azepanamine compounds in psychiatric treatment (Bailey et al., 1985).
Immunomodulatory Effects
Azaspiranes, a novel class of immunomodulatory agents including N,N-Dimethyl-3-azepanamine derivatives, have shown therapeutic activity in rat models of autoimmune disease. These compounds induce non-specific suppressor cells, suggesting their potential in treating autoimmune disorders and possibly in tissue transplantation rejection prevention (Badger et al., 1990).
Anticancer Activity
Research into bis(7-amino-4-azaheptyl)dimethylsilane derivatives of N,N-Dimethyl-3-azepanamine has explored their potential as anticancer agents. These compounds have demonstrated significant antiproliferative effects on tumor cells in vitro and in vivo, suggesting a new approach to cancer treatment (Seiler et al., 1996).
Brain-Specific Delivery for Parkinson's Disease Treatment
A brain-specific derivative of dopamine, incorporating an N,N-dimethyl amino group, has been developed for Parkinson's disease (PD) treatment. This derivative exhibits enhanced accumulation in brain cells and significantly attenuates symptoms in a rat model of PD, indicating a promising approach for delivering therapeutic agents to the brain (Li et al., 2014).
Propriétés
IUPAC Name |
N,N-dimethylazepan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-10(2)8-5-3-4-6-9-7-8/h8-9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKCNYMLYVVFAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethyl-3-azepanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[6-(Tert-butoxy)pyridin-2-yl]ethan-1-amine](/img/structure/B1526201.png)
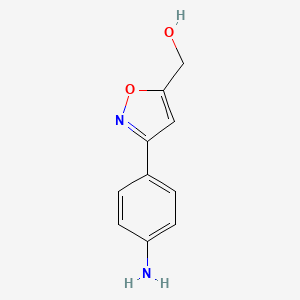
![4-{2-Azabicyclo[2.2.1]heptan-2-yl}aniline](/img/structure/B1526205.png)
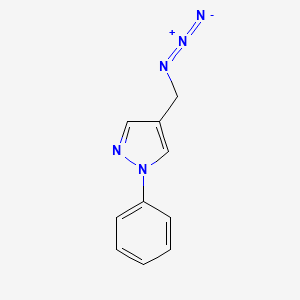
![4-bromo-1-[(2,3-difluorophenyl)methyl]-1H-pyrazole](/img/structure/B1526207.png)
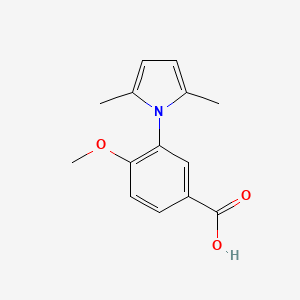
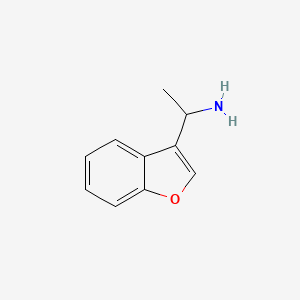
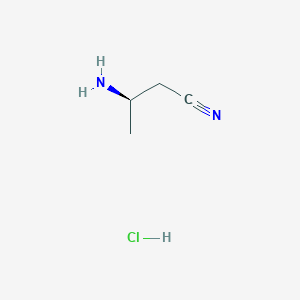
![2-[4-(Chloromethyl)phenyl]acetaldehyde](/img/structure/B1526213.png)
